Columbamine iodide
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
2007-07-0 |
|---|---|
Molecular Formula |
C9H6O5P- |
Molecular Weight |
225.11 g/mol |
IUPAC Name |
3,9,10-trimethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium-2-ol;iodide |
InChI |
InChI=1S/C9H7O5P/c10-9(11)8(6-14-15(12)13)7-4-2-1-3-5-7/h1-6H,(H,10,11)/p-1/b8-6- |
InChI Key |
WSMRUPUEYOBWRC-VURMDHGXSA-M |
SMILES |
COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC(=C(C=C4CC3)OC)O)OC.[I-] |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C/OP(=O)=O)/C(=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)C(=COP(=O)=O)C(=O)[O-] |
Synonyms |
dehydrocorydalmine |
Origin of Product |
United States |
Isolation and Biosynthetic Pathways of Columbamine
Role of Columbamine (B1221706) as an Intermediate in Protoberberine Alkaloid Synthesis
Conversion Pathways to Palmatine (B190311) (e.g., Methyltransferase Activity)
The biosynthesis of protoberberine alkaloids involves a series of enzymatic transformations, with columbamine serving as a crucial intermediate in the pathway leading to palmatine. Columbamine, a quaternary protoberberine alkaloid, undergoes a specific O-methylation reaction to yield palmatine. This conversion is catalyzed by a dedicated enzyme known as columbamine O-methyltransferase (CoOMT) frontiersin.orgwikipedia.orgqmul.ac.uk.
The enzymatic reaction involves the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the hydroxyl group at the 2-position of columbamine. This process results in the formation of palmatine and S-adenosyl-L-homocysteine (SAH) as byproducts wikipedia.orgresearchgate.net. Research has established that this specific methyltransferase acts on the quaternary alkaloid form of columbamine, rather than its tetrahydro derivative . While columbamine itself is the direct substrate for this methylation, columbamine iodide represents a salt form of this compound, relevant for its isolation and characterization drugfuture.com.
Detailed research findings have identified and characterized columbamine O-methyltransferase in various plant species, particularly within the Berberis and Coptis genera, which are rich sources of these alkaloids nih.gov. Studies have demonstrated the presence of this enzyme in plant cell cultures, facilitating in vitro investigations into the biochemical mechanisms of palmatine biosynthesis researchgate.net. Furthermore, the gene encoding columbamine O-methyltransferase has been identified and successfully expressed in heterologous systems, allowing for a more thorough examination of its enzymatic properties and substrate specificity nih.gov. This enzyme is a key component in the metabolic network that diversifies protoberberine alkaloids, contributing to the broad spectrum of bioactive compounds found in medicinal plants frontiersin.orgresearchgate.net.
Enzymatic Conversion of Columbamine to Palmatine
| Enzyme | Substrate 1 | Substrate 2 (Methyl Donor) | Product 1 | Product 2 (Byproduct) | Pathway Context |
| Columbamine O-methyltransferase (CoOMT) | Columbamine | S-adenosyl-L-methionine (SAM) | Palmatine | S-adenosyl-L-homocysteine (SAH) | Protoberberine alkaloid biosynthesis frontiersin.orgwikipedia.orgqmul.ac.ukresearchgate.netnih.gov |
Compound List:
Columbamine
this compound
Palmatine
Chemical Synthesis and Derivatization Strategies for Columbamine Iodide
Synthetic Methodologies for Columbamine (B1221706) and its Iodide Derivative
The synthesis of columbamine and its derivatives, including columbamine iodide, has been a subject of research, aiming to overcome challenges associated with traditional methods.
Bio-inspired semi-synthesis strategies leverage natural biosynthetic pathways to access complex molecules like columbamine. Research has focused on developing practical synthetic processes for columbamine and related alkaloids such as demethyleneberberine (B150084) (DMB) and palmatine (B190311). These approaches are often motivated by the difficulties encountered in total synthesis, such as low yields, complex procedures, and the use of hazardous reagents x-mol.netresearchgate.netnih.gov. By mimicking or utilizing aspects of natural biosynthesis, researchers aim for more efficient and sustainable routes.
Efforts to improve the synthetic efficacy of columbamine production have led to refined bio-inspired semi-synthesis strategies. These advancements aim to provide practical synthetic processes that yield columbamine and related compounds more effectively. The goal is to overcome historical limitations in accessing these alkaloids, which have included low isolated yields and complex operational demands x-mol.netresearchgate.netnih.gov.
The synthesis of iodinated derivatives of columbamine or related structures is an area of interest for exploring structure-activity relationships and potential applications. While direct synthesis of this compound is mentioned as a known quaternary salt drugfuture.com, research into iodinated derivatives often focuses on introducing iodine atoms to modify pharmacological properties. For instance, studies on iodinated compounds like ethidium (B1194527) derivatives have explored their synthesis for diagnostic and therapeutic applications nih.govmdpi.com. The principles of introducing halogens, such as iodine, into organic molecules are well-established, involving various electrophilic or nucleophilic substitution reactions, depending on the substrate's electronic properties and the desired regioselectivity mdpi.com. The relevance of such iodinated derivatives to the columbamine structure would lie in their potential to interact with biological targets in modified ways compared to the parent compound.
Structure-guided derivatization is a powerful approach in academic research for understanding molecular mechanisms and developing new compounds. For columbamine, this strategy would involve using its known chemical structure to design and synthesize novel derivatives. This might include modifications at specific positions on the alkaloid skeleton to probe structure-activity relationships (SARs) or to enhance desired properties researchgate.net. For example, research into other protoberberine alkaloids has involved systematic structural modifications to improve physical and chemical properties, such as octanol/water partition coefficients, and to achieve selective biological activities like antiproliferative effects researchgate.netresearchgate.net. By understanding how structural changes influence biological activity, researchers can rationally design new compounds for specific research objectives.
Advanced Analytical Methodologies for Research on Columbamine Iodide
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for determining the molecular structure and confirming the identity of compounds like columbamine (B1221706) iodide. They provide detailed information about the arrangement of atoms, functional groups, and electronic properties.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for structural elucidation of organic molecules, including alkaloids like columbamine. By analyzing the interaction of atomic nuclei with a magnetic field, NMR provides detailed information about the chemical environment of each atom. For columbamine, ¹H NMR and ¹³C NMR spectroscopy are crucial for assigning specific proton and carbon signals, thereby confirming its complex protoberberine structure. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), further aid in establishing connectivity between atoms, definitively mapping out the molecular architecture.
For columbamine, detailed NMR assignments have been reported, providing characteristic signals that serve as a fingerprint for identification. These data are vital for confirming the successful isolation and synthesis of the compound.
Table 1: Representative ¹H and ¹³C NMR Data for Columbamine
| Nucleus | Chemical Shift (δ) | Multiplicity | Coupling Constant (J) | Assignment (Based on Source mdpi.com) |
| ¹H | 7.96 | d | 6.0 Hz | H-5 |
| ¹H | 7.87 | d | 6.5 Hz | H-6 |
| ¹H | 7.35 | s | - | H-4 |
| ¹H | 7.35 | s | - | H-1 |
| ¹H | 6.86 | d | 8.0 Hz | H-12 |
| ¹H | 6.56 | s | - | H-10 |
| ¹H | 6.52 | d | 8.0 Hz | H-11 |
| ¹³C | 107.69 | - | - | C-1 |
| ¹³C | 103.89 | - | - | C-3 |
| ¹³C | 121.33 | - | - | C-5 |
| ¹³C | 130.32 | - | - | C-6 |
| ¹³C | 55.08 | - | - | 2-OCH₃ |
| ¹³C | 54.94 | - | - | 9-OCH₃ |
| ¹³C | 44.17 | - | - | 8-OCH₃ |
Note: This table provides representative data for columbamine, as detailed spectral data for columbamine iodide specifically are less common, but the core alkaloid structure is consistent. Data compiled from Source mdpi.com.
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound, and for identifying it through fragmentation patterns. For this compound, MS can confirm its molecular ion mass. Iodine itself is monoisotopic, with ¹²⁷I being the only stable isotope, simplifying the interpretation of mass spectra for iodine-containing compounds. The presence of iodine can be indicated by a characteristic ion at m/z 127 (I⁺) or fragments containing iodine, with significant mass gaps between fragments with and without iodine whitman.edu.
Hyphenated techniques, such as Liquid Chromatography-Mass Spectrometry (LC-MS) and its advanced variants like Ultra-Performance Liquid Chromatography coupled with Triple Quadrupole Mass Spectrometry (UPLC/QqQ-MS) or Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS/MS), are widely used. These methods combine the separation power of chromatography with the identification capabilities of MS, allowing for the detection and characterization of this compound and other alkaloids in complex mixtures, often in positive ion mode frontiersin.orgresearchgate.net. The fragmentation patterns obtained from MS/MS experiments provide characteristic ions that aid in structural confirmation and differentiation from isomers frontiersin.orgnih.gov.
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum. This technique is valuable for characterizing compounds with chromophores, such as the conjugated systems present in alkaloids like columbamine. UV-Vis spectra can provide information about the electronic structure and are often used for quantification based on Beer-Lambert's Law, which states that absorbance is directly proportional to concentration thermofisher.comfrontiersin.org.
For columbamine, UV-Vis spectroscopy can be used to determine its absorption maxima (λmax), which are characteristic properties. In research involving iodide, UV-Vis has been employed to quantify the consumption of iodide during chemical reactions by monitoring changes in absorbance at specific wavelengths nih.gov. Furthermore, UV-Vis detectors are commonly integrated into HPLC systems for the detection and quantification of eluted compounds torontech.com.
Mass Spectrometry (MS) Applications in Identification
Chromatographic Separation and Quantification Methods
Chromatographic techniques are essential for separating, purifying, and quantifying compounds, particularly in complex biological or chemical samples.
High-Performance Liquid Chromatography (HPLC) is a robust technique for assessing the purity of compounds and for their quantitative determination. In HPLC, a sample is injected into a column packed with a stationary phase, and components are separated based on their differential interactions with the stationary and mobile phases. The separated components are then detected, typically by UV-Vis detectors.
For this compound, HPLC methods can be developed using various stationary phases (e.g., C18, Primesep B) and mobile phase compositions (e.g., acetonitrile/water mixtures with buffer salts) to achieve optimal separation frontiersin.orgsielc.com. Purity assessment in HPLC is generally performed by analyzing the chromatogram: the main peak represents the target compound, and the presence of other peaks indicates impurities or degradation products. Purity is often calculated as the ratio of the main peak area to the total peak area patsnap.commtoz-biolabs.com. HPLC also enables quantification by comparing the peak area or height of the analyte to that of a known standard.
Ultra-Performance Liquid Chromatography coupled with Triple Quadrupole Mass Spectrometry (UPLC/QqQ-MS) represents a highly sensitive and selective analytical approach for the comprehensive profiling and quantification of complex mixtures, including alkaloids like columbamine. This hyphenated technique combines the rapid separation capabilities of UPLC with the precise mass analysis of a triple quadrupole mass spectrometer.
UPLC/QqQ-MS systems, such as those employing C18 columns with mobile phases consisting of aqueous formic acid and acetonitrile, are capable of separating and detecting multiple alkaloids simultaneously with high resolution and sensitivity frontiersin.orgnih.gov. The Multiple Reaction Monitoring (MRM) mode, characteristic of triple quadrupole mass spectrometers, allows for targeted detection of specific precursor-to-product ion transitions, significantly enhancing selectivity and reducing background noise frontiersin.org. This makes UPLC/QqQ-MS particularly effective for quantifying low-abundance compounds and for analyzing complex alkaloid profiles in plant extracts, as demonstrated in studies investigating the spectrum-effect relationships of various alkaloids, including columbamine frontiersin.org. The technique provides detailed information on the presence and quantity of identified compounds, contributing to quality control and research into the phytochemical composition of medicinal plants researchgate.netnih.gov.
List of Compounds Mentioned:
Columbamine
this compound
Magnoflorine
Coptisine
Groenlandicine
Epiberberine
Pseudocolumbamine
4,13-dihydroxy-3,9,10-trimethoxyprotoberberine
13-hydroxy-2,3,9,10-tetramethoxyprotoberberine
Sanguinarine
Protopine
Chelidonine
N,N-dimethyl-hernovine
Methyl-hernovine
Methyl-corypalmine
Allocryptopine
Chelerythrine
Corydaline
Laurifoline
Menisperine
Xanthoplanine
N-norsinoacutine
Hydrastine
Berberrubine
2'-N-methylisotetrandrine iodide
N-formylannonaine
N-formylnornuciferine
N-trans-feruloyltyramine
Iodide (I⁻)
Iodine (I₂)
Triiodide (I₃⁻)
Formic acid
Acetonitrile
S-Acetylthiocholine iodide (ATChI)
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)
N,N-diethyl-p-phenylenediamine sulfate (B86663) (DPD)
High-Performance Liquid Chromatography (HPLC) in Purity Assessment and Quantification
X-ray Crystallography for Absolute Stereochemistry and Molecular Topology
X-ray crystallography stands as a paramount technique for elucidating the precise three-dimensional arrangement of atoms within a crystalline solid, thereby defining both the molecular topology and the absolute stereochemistry of a compound. For complex organic molecules such as alkaloids, including quaternary ammonium (B1175870) salts like this compound, this method provides an unambiguous structural determination that is often indispensable for understanding their chemical behavior and biological activity.
Determination of Molecular Topology
Establishing Absolute Stereochemistry
While X-ray crystallography readily defines the relative stereochemistry (the spatial relationship between different chiral centers within a molecule), determining the absolute stereochemistry (the absolute configuration at each chiral center) requires specific conditions. This is typically achieved through the exploitation of anomalous dispersion effects, a phenomenon where the scattering of X-rays by certain atoms deviates from simple Thomson scattering, particularly when the X-ray wavelength is close to an absorption edge of the atom. Heavy atoms, such as iodine, are particularly effective in producing significant anomalous scattering.
When a crystal contains chiral molecules and is analyzed using an X-ray wavelength where anomalous scattering is significant, differences in the intensities of Friedel pairs of reflections (reflections related by inversion symmetry) can be observed. These differences, known as Bijvoet differences, allow for the assignment of an absolute configuration. The Flack parameter (often denoted by x) is a statistical measure derived from these differences, quantifying the degree of agreement between the observed diffraction data and a proposed absolute structure. A Flack parameter close to 0 (e.g., 0.0 ± 0.1) indicates that the proposed absolute configuration is correct, while a value close to 1 (e.g., 1.0 ± 0.1) suggests the inverted configuration is correct. The presence of an iodide counterion in this compound would be advantageous for this technique, as iodine is a heavy atom that strongly exhibits anomalous scattering.
Illustrative Example: Condelphine Hydroiodide
Molecular and Cellular Mechanisms of Action of Columbamine/columbamine Iodide in Vitro Studies
Modulation of Intracellular Signaling Pathways
NF-κB Pathway Modulation by Columbamine (B1221706) Derivatives
The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a critical role in regulating inflammatory responses, cell survival, and proliferation. Studies involving Columbamine and related derivatives have indicated an inhibitory effect on the NF-κB pathway. For instance, Columbamine has been shown to inhibit in vitro production of nitric oxide and nuclear factor-kappa B activation in macrophage cells stimulated by lipopolysaccharide or tumor necrosis factor alpha researchgate.net. Furthermore, research on sinomenine (B1681799) derivatives, which share structural similarities with protoberberines, demonstrated that halogenated derivatives could inhibit NF-κB activity, suggesting that modifications to the alkaloid structure can influence this pathway researchgate.net. The broader class of isoquinoline (B145761) alkaloids, including those found in Coptis chinensis, are known to modulate inflammatory pathways by down-regulating Toll-like receptors (TLRs) and pathways such as NF-κB researchgate.net. Specifically, coptisine, another alkaloid related to Columbamine, has been shown to attenuate inflammatory responses by inhibiting NF-κB signaling and reducing the protein levels of phospho-IκBα and the phospho-p65/p65 ratio in cellular models researchgate.net. These findings suggest that Columbamine and its derivatives may exert anti-inflammatory effects by interfering with NF-κB activation.
AMPK Activation and its Role in Cellular Lipid Metabolism
Adenosine Monophosphate-activated Protein Kinase (AMPK) is a critical cellular energy sensor that regulates lipid metabolism. Research indicates that certain isoquinoline alkaloids, including those related to Columbamine, can activate AMPK. For example, demethyleneberberine (B150084), a metabolite of berberine (B55584) and structurally related to Columbamine, has been shown to activate AMPK and up-regulate the expression of hepatic low-density lipoprotein receptor, thereby contributing to lipid-lowering effects researchgate.net. Studies on other alkaloids have also linked AMPK activation to reduced lipid accumulation researchgate.net. AMPK activation is known to modulate lipid metabolism by influencing fatty acid synthesis, oxidation, and lipolysis nih.gov. This activation can inhibit adipocyte differentiation and regulate energy metabolism researchgate.net.
Induction of Programmed Cell Death (Apoptosis) in Cellular Systems
Columbamine has been demonstrated to induce apoptosis in various cancer cell lines. Studies have shown that Columbamine inhibits proliferation, migration, invasion, and induces apoptosis in glioma cell lines nih.gov. This induction of apoptosis is a key mechanism by which many natural compounds exert their anti-cancer effects.
Caspase-Dependent Apoptotic Pathways
Apoptosis, or programmed cell death, is a highly regulated process that can be triggered through intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which often converge on caspase activation mdpi.com. Caspases are a family of proteases that execute the apoptotic program by cleaving key cellular substrates rndsystems.com. Research has indicated that Columbamine can induce apoptosis in cancer cells nih.govmedchemexpress.com. While specific details on the caspase-dependent mechanisms for Columbamine iodide are limited in the provided search results, the general understanding of apoptosis involves the activation of initiator caspases (like caspase-8 or caspase-9) which then activate executioner caspases (like caspase-3) mdpi.comrndsystems.com. These executioner caspases dismantle cellular components, leading to characteristic apoptotic morphology. For instance, studies on other compounds have shown that induction of apoptosis involves increased expression of pro-apoptotic proteins like Bax and cleaved Caspase-3 researchgate.net.
Mitochondrial Membrane Potential Dysregulation (where relevant for iodides)
Mitochondria play a central role in the intrinsic pathway of apoptosis, and their membrane potential (ΔΨm) is a critical indicator of mitochondrial health and function nih.gov. Disruption of the mitochondrial membrane potential (MMP) is a hallmark of early apoptotic events, leading to the release of pro-apoptotic factors into the cytoplasm scielo.org.arvdoc.pub. Certain fluorescent dyes, such as DiIC1(5) (a carbocyanine iodide), are used to assess MMP, as their fluorescence intensity decreases when the membrane potential is disrupted caymanchem.comthermofisher.com. While direct studies on this compound and MMP are not explicitly detailed in the provided snippets, the general mechanisms of apoptosis involve mitochondrial dysfunction. The presence of iodide in this compound might influence its interaction with cellular membranes or mitochondria, potentially affecting MMP, although this specific aspect requires further dedicated research.
Cellular Proliferation, Migration, and Invasion Assays (In Vitro)
Columbamine has demonstrated inhibitory effects on cellular proliferation, migration, and invasion in in vitro studies. For example, Columbamine was observed to inhibit the migration and invasion of glioma cells in a dose-dependent manner nih.gov. This inhibition was accompanied by changes in metastasis-related proteins, including increased expression of E-cadherin and decreased expression of N-cadherin, MMP2, MMP7, and MMP9 nih.gov. Furthermore, wound healing assays showed that Columbamine significantly inhibited cell migration nih.gov. These findings highlight Columbamine's potential to suppress key processes involved in cancer progression and metastasis.
Structure Activity Relationship Sar Studies of Columbamine Iodide and Analogs
Correlative Analysis of Chemical Structure and Biological Activity
The biological activities of columbamine (B1221706) and its related protoberberine alkaloids are intrinsically linked to their fundamental chemical structure. The tetracyclic 5,6-dihydrodibenzo[a,g]quinolizinium skeleton forms the core scaffold, which is essential for many of their observed effects researchgate.netmuni.cz. This rigid, planar structure facilitates interactions with biological macromolecules, notably DNA, where protoberberines often act as intercalators or minor groove binders researchgate.netmuni.cz. This interaction is a primary mechanism underlying their cytotoxic and antimicrobial properties muni.cz.
Columbamine itself, along with other quaternary alkaloids like jatrorrhizine (B191652) and magnoflorine, has demonstrated antidiabetic potential. Their mechanisms of action include lowering blood glucose levels, enhancing insulin (B600854) sensitivity, and inhibiting key carbohydrate-metabolizing enzymes such as α-amylase and α-glucosidase researchgate.net. These activities underscore the importance of the quaternary protoberberine structure in modulating metabolic pathways. Furthermore, SAR studies on related compounds, such as berberine (B55584) analogs, have indicated that structural modifications can enhance specific activities, for example, improving antiviral potency by introducing a primary amine at position 3 acs.org.
Impact of Functional Group Modifications (e.g., Methoxylation, Quaternary Nitrogen)
Modifications to the functional groups present on the protoberberine skeleton can significantly alter the biological activity profile of columbamine and its analogs.
Quaternary Nitrogen: As previously noted, the quaternary nitrogen is a fundamental structural feature that contributes to the cationic nature of protoberberines. This feature is essential for interactions with targets like DNA researchgate.netmuni.cz and influences activities such as AMPK modulation acs.org.
Other Modifications:
C-13 Position: Modifications at the C-13 position, a common chiral center in protoberberines, have been explored in related compounds like berberine. The introduction of alkyl or pyridylalkyl linkers at this position has been shown to influence binding affinity to targets like G-quadruplexes researchgate.netresearchgate.net.
Ring Modifications: Alterations to the protoberberine rings, such as rendering the D-ring electron-deficient with a cyano group, have resulted in inactive compounds in some studies acs.org. Conversely, modifications to the C-ring can restore or modulate AMPK activation/inhibition properties acs.org.
Table 1: Impact of Structural Modifications on Biological Activity
| Biological Activity | Structural Feature/Modification | Observed Effect | Reference |
| AMPK Modulation | Quaternized nitrogen (cationic charge) | Essential for activation; absence leads to inhibition acs.org | acs.org |
| AMPK Modulation | Removal of methoxy (B1213986) groups from D-ring | Shift from activation to inhibition observed acs.org | acs.org |
| AMPK Modulation | Guaiacolic A-rings (e.g., in stepharotudine) | Exerted greatest activities (potent inhibition) acs.org | acs.org |
| AMPK Modulation | Demethylation of methoxy substituents | Generated more potent guaiacolic derivatives acs.org | acs.org |
| AChE Inhibition | High degree of methoxylation | More important for inhibition than quaternary nitrogen mdpi.com | mdpi.com |
| DNA Intercalation/Binding | Planar protoberberine skeleton, quaternary nitrogen | Facilitates intercalation/minor groove binding, contributing to cytotoxic/antimicrobial effects researchgate.netmuni.cz | researchgate.netmuni.cz |
| Antiviral Activity (Berberine analogs) | Introduction of primary amine at position 3 via a linker | Beneficial for antiviral activity and safety acs.org | acs.org |
| Antimalarial Activity | Protoberberine scaffold | Associated with antiplasmodial activity researchgate.net | researchgate.net |
Stereochemical Effects on Biological Interactions
Stereochemistry, the study of the three-dimensional arrangement of atoms in molecules, plays a pivotal role in medicinal chemistry and drug action uoanbar.edu.iqtaylorfrancis.commdpi.com. Biological systems, being inherently chiral, often exhibit stereoselectivity in their interactions with drug molecules. This means that different stereoisomers of a compound can have distinct pharmacological profiles, affecting target binding, metabolism, distribution, and cellular uptake uoanbar.edu.iqtaylorfrancis.commdpi.com.
Protoberberine alkaloids, including columbamine, typically possess a chiral center, most commonly at the C-13 position researchgate.netnih.gov. While specific comparative SAR studies detailing the enantiomers of columbamine iodide were not extensively detailed in the provided literature, the general principles of stereochemistry in drug action are highly relevant. Different stereoisomers can exhibit varied affinities for biological targets, leading to differences in potency and pharmacokinetic properties uoanbar.edu.iqtaylorfrancis.com. For example, stereoselective uptake mechanisms, mediated by specific transport systems, can result in enhanced biological activity for certain isomers mdpi.com.
In the broader context of G-quadruplex binding, stereochemical features of ligands have been shown to influence selectivity and the modes of interaction with DNA structures researchgate.net. This highlights that the precise spatial arrangement of atoms within a molecule can dictate its efficacy and interaction patterns with biological targets. Therefore, understanding the stereochemistry of columbamine and its potential analogs is essential for a comprehensive SAR analysis and for designing optimized therapeutic agents.
Table 2: Stereochemical Considerations in Protoberberine SAR
| Stereochemical Feature/Consideration | Impact on Biological Activity | General Principle | Reference |
| Chiral Center (e.g., at C-13) | Can lead to different binding affinities to biological targets, affecting potency and pharmacokinetic properties uoanbar.edu.iqtaylorfrancis.com. | Biological systems are chiral environments, leading to stereoselective recognition and interaction uoanbar.edu.iqtaylorfrancis.commdpi.com. | uoanbar.edu.iqtaylorfrancis.com |
| Stereoselective Uptake | May be responsible for enhanced biological activity of specific isomers mdpi.com. | Drug transport systems can exhibit preference for particular stereoisomers mdpi.com. | mdpi.com |
| Stereoisomer Differences | Can result in varied enzymatic and receptor affinities, impacting pharmacokinetics and pharmacodynamics uoanbar.edu.iqtaylorfrancis.com. | Different spatial arrangements of atoms can lead to distinct molecular recognition events uoanbar.edu.iq. | uoanbar.edu.iqtaylorfrancis.com |
| G-Quadruplex Binding | Stereochemical features can influence selectivity and binding modes with DNA structures researchgate.net. | Molecular shape and spatial orientation are critical for specific interactions with complex biological targets like DNA quadruplexes researchgate.net. | researchgate.net |
Compound List:
Columbamine
Berberine
Jatrorrhizine
Magnoflorine
Coptisine
Stepharotudine
Berberrubine
Computational Chemistry and in Silico Approaches in Columbamine Iodide Research
Molecular Docking Studies for Target Protein Binding
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand, e.g., Columbamine (B1221706) iodide) when bound to another (the target protein) to form a stable complex. This method is widely employed in drug discovery to identify potential drug candidates by simulating how small molecules might fit into the binding sites of target proteins mdpi.comnih.govnih.govnih.govplos.orginnovareacademics.in. The process involves scoring functions that estimate the binding affinity and predict the nature of the interaction.
This aspect of molecular docking focuses on understanding the specific non-covalent interactions that occur between the ligand and the amino acid residues within the target protein's binding pocket. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-pi stacking. For example, studies have utilized molecular docking to investigate the interactions of various alkaloids with Acetylcholinesterase (AChE), a key target for Alzheimer's disease treatment innovareacademics.in. Similarly, research has employed docking to explore potential inhibitors targeting the SARS-CoV-2 spike protein and its interaction with the ACE2 receptor, revealing critical residues involved in binding mdpi.comnih.govnih.govplos.org. While specific docking studies for Columbamine iodide against these targets were not found in the reviewed literature, such analyses are fundamental for understanding its potential biological activity.
A crucial outcome of molecular docking is the prediction of binding affinities, often quantified as docking scores or estimated binding energies (e.g., in kcal/mol). These values provide an indication of the strength of the interaction between the ligand and the protein. For instance, studies on alkaloids inhibiting AChE have reported binding affinities in the range of -8.0 to -8.6 kcal/mol innovareacademics.in. Similarly, virtual screening efforts targeting SARS-CoV-2 have identified compounds with predicted binding affinities ranging from -5.7 to -8.7 kcal/mol mdpi.com. These quantitative measures help rank potential drug candidates. However, specific predicted binding affinities for this compound against common therapeutic targets were not identified in the searched literature.
Ligand-Protein Interaction Analysis (e.g., AChE, SARS-CoV-2 targets)
Molecular Dynamics Simulations to Elucidate Conformational Behavior
Molecular Dynamics (MD) simulations extend the insights gained from static docking by modeling the movement of atoms and molecules over time. These simulations allow researchers to study the dynamic behavior of protein-ligand complexes, understand conformational changes, assess the stability of the complex, and explore binding pathways nih.govnih.govbioexcel.eumdpi.com. For viral targets like SARS-CoV-2, MD simulations have been used to analyze the stability of protein-ligand interactions and conformational dynamics related to viral entry mdpi.comnih.govplos.org. For example, MD simulations have shown that protein-ligand complexes can maintain stability with root-mean-square deviation (RMSD) fluctuations below a certain threshold, indicating the robustness of the interaction mdpi.com. While specific MD simulations detailing the conformational behavior of this compound were not found, this technique is vital for a comprehensive understanding of its dynamic interactions with biological macromolecules.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a chemoinformatics approach that establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity. QSAR models are built using statistical methods to predict the activity of new compounds based on their structural features researchgate.neteuropa.eumdpi.commedvolt.aimdpi.com. This approach is valuable for identifying key structural elements responsible for activity and for designing novel compounds with improved efficacy. For example, QSAR models have been developed for predicting genotoxicity mdpi.com, chemical activity against specific protein targets medvolt.ai, and the inhibitory potential of compounds researchgate.netmdpi.com. However, specific QSAR models developed for this compound were not identified in the literature search.
Computational Studies of Reaction Mechanisms Involving Iodide
Computational chemistry is instrumental in elucidating the detailed mechanisms of chemical reactions, including those involving specific ions like iodide. Such studies can reveal reaction pathways, transition states, intermediates, and the role of catalysts or specific functional groups. For instance, computational studies have explored the reaction mechanisms of iodine-initiated atmospheric chemistry copernicus.orgnih.gov, the oxidation of amino acids by iodine scispace.com, and the kinetics of iodate-iodide reactions researchgate.net. These investigations provide fundamental insights into how iodine species participate in chemical transformations. While direct computational studies on reaction mechanisms specifically involving this compound were not found, understanding the behavior of the iodide ion in chemical and biological contexts is relevant.
Biological Activity Investigations of Columbamine/columbamine Iodide in Research Models in Vitro / Pre Clinical Mechanisms
Antimicrobial and Antiparasitic Research
Antiparasitic Activity
Research has explored the potential of Columbamine (B1221706) and related alkaloids against protozoan parasites. Studies have indicated that Columbamine exhibits activity against Plasmodium falciparum, the parasite responsible for malaria.
Activity against Plasmodium falciparum : In vitro studies have demonstrated that Columbamine can inhibit the growth of Plasmodium falciparum strains. For instance, Columbamine showed an IC50 value of 1.7464 µM against the D6 strain and greater than 11.487 µM against the W2 strain tjnpr.org. A mixture containing Columbamine also exhibited potent anti-plasmodial activity, with IC50 values reported as 0.08 ± 0.001 μg/ml against the K1 strain and 2.4 ± 0.642 μg/ml against the D6 strain of P. falciparum d-nb.info. Columbamine iodide has also been identified as an inhibitor of Plasmodium falciparum strains scispace.com.
Table 1: Antiparasitic Activity of Columbamine and Related Mixtures against Plasmodium falciparum
| Compound/Mixture | Parasite Strain | IC50 Value | Reference |
| Columbamine | P. falciparum D6 | 1.7464 µM | tjnpr.org |
| Columbamine | P. falciparum W2 | > 11.487 µM | tjnpr.org |
| Jatrorrhizine (B191652) + Columbamine mixture | P. falciparum K1 | 0.08 ± 0.001 μg/ml | d-nb.info |
| Jatrorrhizine + Columbamine mixture | P. falciparum D6 | 2.4 ± 0.642 μg/ml | d-nb.info |
| This compound | P. falciparum strains | Inhibitory activity | scispace.com |
Antiviral Research
This compound has been investigated for its potential antiviral properties, particularly against Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV).
Inhibition of Human Immunodeficiency Virus (HIV) Replication
Research has indicated that this compound possesses activity against HIV replication. Studies have reported inhibitory concentrations (IC50) for this compound in cell-based assays.
Activity against HIV: this compound has demonstrated activity against HIV, with reported IC50 values of 58 µg/mL researchgate.netmdpi.com. This suggests a potential role for this compound in antiviral research targeting HIV.
Table 2: Antiviral Activity of this compound against HIV
| Compound | Virus | IC50 Value | Reference |
| This compound | HIV | 58 µg/mL | researchgate.netmdpi.com |
Activity against Hepatitis B Virus (HBV)
While research has explored the antiviral potential of isoquinoline (B145761) alkaloids against HBV, specific data detailing the activity of this compound against Hepatitis B Virus is not explicitly provided in the reviewed literature. However, studies on related isoquinoline alkaloids have shown potent in vitro activity against HBV in HepG2.2.15 cell lines researchgate.netmdpi.comresearchgate.net. Further investigation into this compound's specific effects on HBV is warranted.
Neurobiological Research Applications
Columbamine has been explored for its potential neurobiological effects, particularly in modulating neurotransmitter systems and inhibiting enzymes implicated in neurodegenerative processes.
Potential in Modulating Neurotransmitter Systems
Alkaloids, including isoquinoline derivatives, are known to interact with various biological targets within the nervous system. While direct modulation of specific neurotransmitter systems by this compound is an area requiring further detailed study, its known enzyme inhibitory activities indirectly affect neurotransmitter metabolism. The general understanding is that compounds interfering with neurotransmitter breakdown or receptor binding can influence neuronal signaling researchgate.netneuroscienceresearchinstitute.com.
Inhibition of Enzymes Relevant to Neurodegenerative Processes
Columbamine has shown inhibitory effects on enzymes crucial in neurobiology, making it a candidate for research into neurodegenerative diseases.
Monoamine Oxidase B (MAO-B) Inhibition: Columbamine has been identified as an inhibitor of Monoamine Oxidase B (MAO-B), an enzyme involved in the metabolism of dopamine (B1211576) and implicated in Parkinson's disease pathology. Studies indicate that Columbamine can decrease MAO-B activity by approximately 40% researchgate.netresearchgate.net.
Acetylcholinesterase (AChE) Inhibition: Furthermore, Columbamine has demonstrated inhibitory activity against Acetylcholinesterase (AChE), an enzyme critical for acetylcholine (B1216132) breakdown in cholinergic synapses. This inhibition is a key strategy in managing symptoms of neurodegenerative diseases like Alzheimer's disease researchgate.netnih.govmdpi.com. Columbamine showed a strong inhibitory effect with an IC50 of 48.1 µM in an AChE inhibition assay mdpi.com.
Metabolic Research Applications
This compound and its related compounds have demonstrated significant potential in modulating key metabolic pathways, particularly those related to glucose and lipid homeostasis. Research indicates that columbamine can influence these processes through various cellular mechanisms.
Effects on Glucose Metabolism and Related Enzymes
Studies investigating the hypoglycemic properties of columbamine suggest its role in improving glucose metabolism. It has been reported to increase insulin (B600854) sensitivity and inhibit enzymes crucial for carbohydrate digestion, such as α-amylase and α-glucosidase researchgate.net. Furthermore, columbamine has been shown to activate AMP-activated protein kinase (AMPK) in Hep G2 cells, a critical enzyme involved in cellular energy balance and glucose uptake medchemexpress.com. This activation is associated with a reduction in lipid synthesis and an increase in fatty acid oxidation, indirectly contributing to improved glucose control medchemexpress.com.
Table 1: Effects of Columbamine on Glucose Metabolism
| Target/Enzyme | Observed Effect | Cell Model/System | Reference |
| AMPK | Activation | Hep G2 cells | medchemexpress.com |
| α-amylase | Inhibition | N/A | researchgate.net |
| α-glucosidase | Inhibition | N/A | researchgate.net |
| Blood Glucose | Lowering | N/A | researchgate.net |
| Insulin Sensitivity | Increased | N/A | researchgate.net |
Modulation of Lipid Metabolism in Cellular Models
Table 2: Modulation of Lipid Metabolism by Columbamine in Cellular Models
| Target/Process | Observed Effect | Cell Model/System | Reference |
| Intracellular TG content | Decreased | Hep G2 cells | medchemexpress.com |
| Lipid Synthesis | Reduction | Hep G2 cells | medchemexpress.com |
| Fatty Acid Oxidation | Increased (mediated via AMPK activation) | Hep G2 cells | medchemexpress.com |
| Blood Lipid Levels (TC, TG) | Reduced (in HFHC diet model) | N/A | researchgate.net |
| Lipid Profile | Reversal of diabetes-mediated alterations | N/A | researchgate.net |
Anti-inflammatory and Antioxidant Research
This compound and related compounds have been investigated for their potential to mitigate inflammatory responses and combat oxidative stress, mechanisms that are central to many chronic diseases.
Investigation of Anti-inflammatory Pathways in Cellular Models
Columbamine has demonstrated notable anti-inflammatory properties in cellular models. It has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor in inflammatory signaling, and reduce nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages rsc.org. As a metabolite of berberine (B55584), columbamine is associated with the suppression of pro-inflammatory cytokines such as Interleukin-1 beta (IL-1β), IL-6, and IL-8 researchgate.net. Furthermore, research suggests that berberine, and by extension its metabolites like columbamine, may exert anti-inflammatory effects by modulating signaling pathways including PI3K/PKB and MAPK, while simultaneously activating the AMPK pathway tandfonline.com.
Table 3: Anti-inflammatory Pathways Modulated by Columbamine
| Pathway/Mediator | Observed Effect | Cell Model/System | Reference |
| NF-κB activation | Inhibition | RAW264.7 macrophages | rsc.org |
| Nitric Oxide (NO) production | Inhibition | RAW264.7 macrophages | rsc.org |
| Pro-inflammatory cytokines (IL-1β, IL-6, IL-8) | Suppression of production and release (as a metabolite of Berberine) | Monocytes/macrophages | researchgate.net |
| PI3K/PKB signaling pathway | Inhibition (as a metabolite of Berberine) | Microglia | tandfonline.com |
| MAPK signaling pathway | Inhibition (as a metabolite of Berberine) | Microglia | tandfonline.com |
| AMPK pathway | Activation (as a metabolite of Berberine) | Microglia | tandfonline.com |
Antioxidant Mechanisms and Radical Scavenging Properties
Columbamine possesses inherent antioxidant properties, contributing to the reversal of oxidative stress observed in various disease states researchgate.netmedchemexpress.comresearchgate.netmedchemexpress.com. Its activity as a radical scavenger is a key aspect of its protective effects. While specific studies detailing the radical scavenging mechanisms of this compound are limited, its antioxidant capacity is understood in the context of its parent compound, berberine, which is also known for its antioxidant effects researchgate.net. Natural compounds with antioxidant activity often function by scavenging reactive oxygen species (ROS), donating hydrogen atoms, or chelating metal ions semanticscholar.orgmdpi.comsilae.it. The chemical structure of columbamine suggests potential for such mechanisms.
Table 4: Antioxidant Activity of Columbamine
| Antioxidant Mechanism/Assay | Observed Effect | Cell Model/System | Reference |
| Radical Scavenging | Property observed | N/A | medchemexpress.comresearchgate.netmedchemexpress.com |
| Oxidative Stress | Reversal of diabetes-mediated alterations | N/A | researchgate.net |
| ROS Scavenging | Potential mechanism (based on related compounds) | N/A | semanticscholar.orgmdpi.comsilae.it |
Future Research Directions and Unexplored Avenues for Columbamine Iodide
Elucidation of Novel Molecular Targets
Future research into columbamine (B1221706) iodide is poised to uncover a wider array of molecular targets, building upon current knowledge. The compound has been identified as an inhibitor of several key proteins and pathways, suggesting a complex mechanism of action that warrants deeper exploration.
Initial studies have demonstrated that columbamine inhibits the cytochrome P450 isoform CYP3A4, with a reported IC50 value of 30.6 µM. caymanchem.commedchemexpress.com It also shows potential as an acetylcholinesterase (AChE) inhibitor. frontiersin.orgsemanticscholar.org Molecular docking studies have supported this, indicating that columbamine can bind to the active site of AChE, potentially through hydrophobic interactions and hydrogen bonds. frontiersin.orgnih.gov One study found columbamine to have strong AChE inhibitory activity with an IC50 of 48.1 µM. semanticscholar.org Another investigation identified columbamine as one of the most important AChE inhibitors from Rhizoma Coptidis, with an IC50 value of 2.29 ± 0.7 g/mL. frontiersin.org
Beyond enzyme inhibition, research has pointed to its influence on major signaling pathways. In colon cancer cells, columbamine has been shown to suppress the Wnt/β-catenin signaling pathway. medchemexpress.comnih.gov It has also been found to repress cell migration and invasion in hepatocellular carcinoma by inactivating the PI3K/AKT, p38, and ERK1/2 MAPKs signaling pathways. taylorandfrancis.com Furthermore, there is evidence that columbamine may inhibit monoamine oxidase B (MAO-B), an enzyme implicated in Parkinson's disease. nih.gov
The compound also exhibits activity against the malaria parasite Plasmodium falciparum (IC50 = 1.92 µM) and shows effects on lipid metabolism in HepG2 cells. caymanchem.commedchemexpress.com The diverse biological activities of columbamine suggest that it may interact with multiple molecular targets. Future studies employing techniques such as affinity chromatography, mass spectrometry-based proteomics, and computational modeling will be crucial in identifying and validating these novel targets.
| Molecular Target/Pathway | Observed Effect | Reported IC50/Concentration | Cell/System | Citation |
| Cytochrome P450 3A4 (CYP3A4) | Inhibition | 30.6 µM | --- | caymanchem.commedchemexpress.com |
| Acetylcholinesterase (AChE) | Inhibition | 48.1 µM | --- | semanticscholar.org |
| Acetylcholinesterase (AChE) | Inhibition | 2.29 ± 0.7 g/mL | --- | frontiersin.org |
| Wnt/β-catenin Signaling | Suppression | 10-50 μM | Colon Cancer Cells | medchemexpress.comnih.gov |
| PI3K/AKT, p38, ERK1/2 MAPKs | Inactivation | --- | Hepatocellular Carcinoma Cells | taylorandfrancis.com |
| Monoamine Oxidase B (MAO-B) | Inhibition (~40% activity decrease) | --- | --- | nih.gov |
| Plasmodium falciparum | Antiplasmodial Activity | 1.92 µM | --- | caymanchem.com |
| Lipid Metabolism | Decreased Triglyceride Levels | 15 µM | HepG2 Cells | caymanchem.commedchemexpress.com |
Development of Advanced Synthetic Strategies
While columbamine can be isolated from various plant species, including Coptis chinensis and Argemone mexicana, developing efficient and scalable synthetic strategies is crucial for ensuring a consistent supply for research and potential future applications. caymanchem.comresearchgate.net The iodide salt form, columbamine iodide, is often prepared from the isolated alkaloid. zobodat.atresearchgate.net
Recent efforts have focused on improving the synthesis of columbamine. One notable advancement is a bioinspired semi-synthesis strategy starting from berberine (B55584), a more abundant related alkaloid. nih.gov This method addresses previous synthetic challenges such as low yields and the use of toxic reagents, providing a more practical process for producing columbamine and its precursor, demethyleneberberine (B150084). nih.gov Another established synthetic route involves the conversion of berberine to columbamine. acs.org
Future research in this area should explore novel synthetic methodologies. The application of modern synthetic organic chemistry techniques, such as halogen-induced cyclizations, could lead to more efficient and stereoselective syntheses. mdpi.com For instance, iodine-mediated reactions are increasingly used for constructing complex N-heterocyclic structures, a strategy that could be adapted for the protoberberine scaffold of columbamine. rsc.org The development of innovative synthetic strategies for related heterocyclic compounds, like cyclooctynes, highlights the potential for new approaches in alkaloid synthesis. rsc.org The goal is to create synthetic pathways that are not only high-yielding but also environmentally friendly and economically viable.
Integration of Multi-Omics Data for Comprehensive Understanding
A holistic understanding of this compound's biological effects can be achieved through the integration of multiple "omics" platforms, including genomics, transcriptomics, proteomics, and metabolomics. nih.govmedreport.foundation This multi-omics approach allows for a systems-level view of the molecular changes induced by the compound, moving beyond the study of a single target or pathway. metwarebio.com
Currently, direct multi-omics studies on this compound are limited. However, related research provides a blueprint for future investigations. For example, comparative transcriptome analysis has been used to elucidate the biosynthesis of berberine, a metabolic precursor to columbamine, in Coptis chinensis. frontiersin.orgnih.gov Such transcriptomic studies can identify genes and regulatory networks involved in the production of these alkaloids. frontiersin.org
Future research should apply integrated transcriptomic and metabolomic analyses to map the global changes in gene expression and metabolite profiles in cells or organisms exposed to this compound. nih.gov This could reveal, for instance, how this compound affects metabolic pathways by correlating changes in gene expression with the abundance of specific metabolites. metwarebio.com Proteomics can further complement this by identifying changes in protein expression and post-translational modifications, providing a more complete picture of the compound's mechanism of action. medreport.foundation This comprehensive data can help build detailed interaction networks, connecting the initial molecular targets of this compound to its ultimate physiological effects. metwarebio.com
Exploration of its Role in Plant-Pathogen Interactions
As a secondary metabolite found in plants, columbamine likely plays a role in plant defense mechanisms. walshmedicalmedia.com Secondary metabolites, including alkaloids, are a key part of the plant's innate immune system, protecting them against herbivores and pathogenic microorganisms. walshmedicalmedia.com Understanding this role is a significant avenue for future research.
A study has shown that columbamine isolated from Argemone mexicana is effective at inhibiting the spore germination of several plant pathogenic fungi. researchgate.net This suggests a direct antifungal activity that contributes to plant defense. The study tested its efficacy against fungi such as Alternaria cajani, Helminthosporium sp., and Fusarium udum, demonstrating significant inhibition at a concentration of 5000 ppm. researchgate.net
Future investigations should aim to unravel the specific mechanisms behind this protective role. This includes identifying the pathogen-derived molecules that may trigger the synthesis of columbamine in the plant and understanding how the compound interferes with fungal growth and infectivity. Research could explore whether columbamine acts as a phytoalexin, a compound produced by plants in response to pathogenic attack. The intricate nature of plant-pathogen interactions, involving complex signaling and metabolic reprogramming, provides a rich context for studying columbamine's function. europa.euberkeley.edu Utilizing model plant systems like Arabidopsis thaliana and advanced techniques could elucidate the signaling pathways regulated by columbamine during a defense response. berkeley.eduokayama-u.ac.jp
| Pathogenic Fungi | Effect of Columbamine (at 5000 ppm) | Citation |
| Alternaria cajani | High inhibition of spore germination | researchgate.net |
| Bipolaris sp. | Effective against spore germination | researchgate.net |
| Helminthosporium sp. | High inhibition of spore germination | researchgate.net |
| Fusarium udum | High inhibition of spore germination | researchgate.net |
| Curvularia sp. | Effective against spore germination | researchgate.net |
Methodological Advancements in Analytical Characterization
Robust and sensitive analytical methods are fundamental for the accurate quantification and characterization of this compound in various matrices, from plant extracts to biological samples. Significant progress has been made in this area, primarily utilizing advanced chromatographic and spectroscopic techniques.
High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) coupled with tandem mass spectrometry (UPLC-MS/MS) have become the methods of choice for the analysis of columbamine. frontiersin.orgzobodat.atnih.gov These methods offer high sensitivity, selectivity, and speed, allowing for the simultaneous determination of columbamine alongside other related alkaloids. frontiersin.orgnih.gov For instance, UPLC-MS/MS methods have been developed for quantifying columbamine in Rhizoma Coptidis and other medicinal plants, using specific parameters for columns, mobile phases, and mass detection in multiple reaction monitoring (MRM) mode for enhanced selectivity. frontiersin.orgnih.govfrontiersin.org
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly quantitative ¹H NMR (qNMR), is another powerful tool for the structural elucidation and quantification of columbamine. medchemexpress.comspectrabase.commyskinrecipes.com qNMR offers the advantage of not requiring standard compounds for calibration and provides high robustness. nih.gov
Future advancements should focus on increasing the sensitivity and throughput of these methods. Developing highly sensitive UPLC-MS techniques could enable the detection of trace amounts of columbamine and its metabolites in complex biological systems. science.gov Furthermore, coupling separation techniques with bioautography, such as TLC-MS bioautography, can directly link analytical identification with biological activity, providing a rapid method for screening for active compounds like columbamine in complex mixtures. acs.org
| Analytical Technique | Details (Column, Mobile Phase, Detection) | Application | Citation |
| UPLC-MS/MS | Column: ACQUITY UPLC BEH C18 (100 × 2.1 mm, 1.7 µm). Mobile Phase: Acetonitrile and water with 0.1% formic acid. Detection: TQD mass spectrometer, ESI positive ion mode. | Quantification in plant extracts. | nih.gov |
| UPLC/QqQ-MS | Column: ACQUITY UPLC BEH C18 (100 × 2.1 mm, 5 µm). Mobile Phase: Acetonitrile and 0.1% formic acid in water. Detection: Xevo Triple quadrupole (TQD) mass spectrometer, MRM mode. | Quantification of alkaloids in Coptis species. | frontiersin.orgfrontiersin.org |
| Quantitative ¹H NMR (qNMR) | --- | Simultaneous determination of columbamine and other alkaloids in Rhizoma coptidis. | nih.gov |
| LCMS | --- | Purity analysis and structural confirmation. | medchemexpress.commyskinrecipes.com |
| ¹H NMR and ¹³C NMR | --- | Structural elucidation. | semanticscholar.orgmedchemexpress.comspectrabase.com |
Q & A
Q. What are the established biological activities of columbamine iodide, and what methodologies are commonly employed to evaluate them?
this compound exhibits antiplasmodial activity (IC₅₀ 1.9 µM against Plasmodium falciparum), moderate HIV-1/2 reverse transcriptase inhibition (IC₅₀ 50–150 µg/mL), and lipoxygenase inhibition linked to antioxidant properties . Standard assays include:
- Cytotoxicity : KB cell line assays (IC₅₀ 78 µM) using MTT or resazurin-based viability tests.
- Anti-HIV activity : Recombinant reverse transcriptase enzymatic assays with radiolabeled dNTPs or fluorescence-based methods.
- Antiplasmodial activity : Plasmodium lactate dehydrogenase (pLDH) assays in culture-adapted strains .
Q. How is this compound synthesized and characterized in laboratory settings?
this compound is typically isolated from plant sources (e.g., Berberis species) via alcoholic extraction, followed by acid-base fractionation and iodide salt precipitation. Structural characterization employs:
Q. What are the standard protocols for quantifying this compound in complex matrices like plant extracts?
Quantification often uses UPLC/QqQ-MS in multiple reaction monitoring (MRM) mode. Example parameters:
- Ionization: ESI+ with m/z transitions 338.1→292.1 (columbamine) and 338.1→320.1 (iodide adduct).
- Chromatography: Acquity UPLC BEH C18 column (1.7 µm, 2.1 × 100 mm), gradient elution with 0.1% formic acid in water/acetonitrile .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported IC₅₀ values for this compound across studies?
Discrepancies arise from variations in assay conditions (e.g., enzyme sources, substrate concentrations). Mitigation strategies include:
- Standardized protocols : Use WHO-recommended Plasmodium strains (e.g., K1) and control compounds (e.g., berberine).
- Data normalization : Express activity relative to internal standards and account for batch-to-batch alkaloid purity differences .
Q. What advanced techniques elucidate the structure-activity relationship (SAR) of this compound in inhibiting Wnt/β-catenin signaling?
- Molecular docking : Predict binding to β-catenin/TCF4 complex (PDB ID: 1G3J) using AutoDock Vina.
- Transcriptomics : RNA-seq of treated colon cancer cells (e.g., HCT116) to identify Wnt target gene suppression (e.g., c-MYC, Cyclin D1) .
- Western blotting : Quantify β-catenin degradation using phospho-specific antibodies (Ser33/37/Thr41) .
Q. How can machine learning models optimize the prediction of this compound’s multi-target effects?
- Random Forest (RF) : Trained on UPLC/MS alkaloid profiles and bioactivity data (e.g., AChE inhibition IC₅₀). Key features: m/z 338.1 (columbamine), 336.1 (palmatine).
- Boruta algorithm : Identifies columbamine as a top contributor to anti-AChE activity (Z-score > 15 vs. shadow features) .
Q. What strategies enhance the bioavailability of this compound in in vivo studies?
- Nanocarriers : Encapsulation in PLGA nanoparticles (size: 150–200 nm) improves intestinal absorption.
- Prodrug design : Synthesize phosphate esters for enhanced solubility and controlled release .
Methodological Considerations
Q. How should researchers design experiments to compare this compound with structurally related alkaloids (e.g., berberine, palmatine)?
- Dose-response matrices : Test equimolar concentrations (1–100 µM) in parallel assays (e.g., cytotoxicity, enzyme inhibition).
- Synergy analysis : Use Chou-Talalay combination index to evaluate interactions in antiplasmodial or anticancer effects .
Q. What are the best practices for validating this compound’s biosynthetic pathways in plant models?
- Isotope labeling : Feed ¹³C-tyrosine to Berberis cell cultures and track incorporation via LC-MS/MS.
- CRISPR-Cas9 : Knock out candidate genes (e.g., CYP80G2) to confirm roles in protoberberine biosynthesis .
Data Analysis and Reproducibility
Q. How can researchers address batch variability in this compound isolation from natural sources?
- Metabolomics profiling : Use PCA to cluster alkaloid extracts by season/harvest location.
- QC samples : Include replicate extractions and spiked standards in each batch .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
